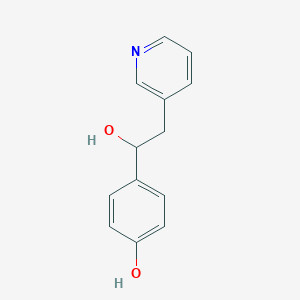

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol

Übersicht

Beschreibung

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol is an organic compound that features a phenol group substituted with a hydroxyethyl group and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3-pyridinecarboxaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Organic Synthesis

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. For instance, it can undergo oxidation to yield quinone derivatives or reduction to form corresponding alcohols .

Reactivity and Functionalization

The compound's phenolic and pyridine functionalities enable it to engage in nucleophilic substitution reactions. This property is particularly useful for modifying its structure to enhance specific properties or activities. The potential for functionalization opens avenues for the development of novel materials with tailored characteristics .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent .

Antioxidant Activity

The compound's antioxidant properties have been explored in several studies, highlighting its ability to scavenge free radicals. This characteristic may contribute to its protective effects against oxidative stress-related diseases .

Medical Applications

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound in treating diseases such as cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets suggests a role in modulating biological pathways associated with these conditions .

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the formulation of advanced materials, including polymers and coatings. Its unique chemical properties allow for the enhancement of material performance, such as improved durability and resistance to environmental factors .

-

Antimicrobial Efficacy Study

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. This study suggests its potential use in developing new antimicrobial agents . -

Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of this compound found that it effectively reduced oxidative stress markers in vitro. These findings support its application in formulations aimed at reducing oxidative damage in biological systems . -

Material Performance Enhancement

In industrial applications, a comparative study on coatings incorporating this compound revealed improved resistance to UV degradation compared to traditional coatings. This enhancement indicates its utility in developing long-lasting materials .

Wirkmechanismus

The mechanism of action of 4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1-Hydroxy-2-(pyridin-2-yl)ethyl)phenol

- 4-(1-Hydroxy-2-(pyridin-4-yl)ethyl)phenol

- 4-(1-Hydroxy-2-(quinolin-3-yl)ethyl)phenol

Uniqueness

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both the phenol and pyridine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Biologische Aktivität

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol is a phenolic compound characterized by a hydroxyl group and a pyridine moiety. Its unique structure allows for various biological activities, including antimicrobial and antioxidant properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃NO, with a molecular weight of approximately 215.25 g/mol. The compound features a hydroxyl group that enhances its reactivity and interaction with biological targets. Key structural features include:

- Phenolic Group : Contributes to antioxidant activity.

- Pyridine Ring : Facilitates coordination with metal ions, influencing enzyme activity.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and π-π interactions due to the phenolic group. The pyridine ring can coordinate with metal ions, modulating the activity of various enzymes and receptors. This dual interaction mechanism is crucial for its biological effects, including:

- Antioxidant Activity : Scavenging free radicals.

- Antimicrobial Activity : Inhibiting the growth of bacteria and fungi.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects.

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.025 | Antibacterial |

| Escherichia coli | 0.050 | Antibacterial |

| Candida albicans | 0.030 | Antifungal |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated significant scavenging activity, indicating its potential in preventing oxidative stress-related diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. Results showed that the compound effectively inhibited bacterial growth, suggesting its use in treating infections caused by resistant strains .

- Antioxidant Mechanism Exploration : Another research focused on understanding the antioxidant mechanisms of this compound through in vitro assays. It was found that the phenolic hydroxyl group plays a critical role in neutralizing free radicals, thus protecting cellular components from oxidative damage .

Eigenschaften

IUPAC Name |

4-(1-hydroxy-2-pyridin-3-ylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-12-5-3-11(4-6-12)13(16)8-10-2-1-7-14-9-10/h1-7,9,13,15-16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVJFCBOKBFQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555611 | |

| Record name | 4-[1-Hydroxy-2-(pyridin-3-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115382-40-6 | |

| Record name | 4-[1-Hydroxy-2-(pyridin-3-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.